5-Methoxy-1,4-dihydronaphthalene
Overview
Description
5-Methoxy-1,4-dihydronaphthalene is an organic compound with the molecular formula C11H12O and a molecular weight of 160.21 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 5-Methoxy-1,4-dihydronaphthalene consists of 11 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom .Scientific Research Applications
Synthesis and Biological Activity
5-Methoxy-1,4-dihydronaphthalene and its derivatives have been explored for their synthetic routes and biological activities. Öztaşkın et al. (2011) developed an alternative synthesis of a dopaminergic compound from 2-naphthoic acid which can be biologically active (Öztaşkın, Göksu, & SeÇen, 2011). Voets et al. (2006) synthesized and evaluated heteroaryl-substituted dihydronaphthalenes and indenes, discovering potent inhibitors of aldosterone synthase, suggesting potential therapeutic applications for conditions like congestive heart failure and myocardial fibrosis (Voets et al., 2006).
Chemical Synthesis and Optimization
The molecule has been a subject of various chemical synthesis and optimization studies. Jia and Thibblin (2001) explored acid-catalyzed solvolytic elimination of allylic ethers and alcohols (Jia & Thibblin, 2001). Mo and Lee (2010) developed a platinum-catalyzed method for synthesizing 1,4-dihydronaphthalenes, demonstrating the molecule's versatility in chemical synthesis (Mo & Lee, 2010).
Cytotoxicity and Anticancer Research
In the field of anticancer research, compounds derived from 5-Methoxy-1,4-dihydronaphthalene have been investigated for their cytotoxic properties. Ravichandiran et al. (2019) reported on the synthesis and biological evaluation of 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety, showing significant cytotoxic activity against various cancer cell lines (Ravichandiran et al., 2019). Ahmed et al. (2020) synthesized a series of dihydronaphthalene derivatives demonstrating potent cytotoxic activities against human cancer cells, particularly MCF-7 cells (Ahmed et al., 2020).
Catalysis and Synthetic Methodologies
Research has also focused on exploring 5-Methoxy-1,4-dihydronaphthalene for its potential in catalysis and novel synthetic methodologies. For instance, Farkas et al. (2013) worked on the aminocarbonylation of iodoalkene substrates using palladium catalysts, showcasing the molecule's utility in catalytic processes (Farkas et al., 2013).
Structural and Interaction Studies
The structure and interaction properties of 5-Methoxy-1,4-dihydronaphthalene derivatives have been a subject of investigation. Gouda et al. (2022) conducted a detailed study on N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide, including its structure, Hirshfeld surface analysis, 3D energy framework approach, and DFT calculation, emphasizing the molecule's significance in structural chemistry (Gouda et al., 2022).
Safety And Hazards
In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if necessary . Skin contact should be avoided and contaminated clothing should be removed immediately . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . It is also recommended to use personal protective equipment and ensure adequate ventilation .
properties
IUPAC Name |
5-methoxy-1,4-dihydronaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-4,6,8H,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMHLJCHQKQLEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CC=CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10568707 | |
Record name | 5-Methoxy-1,4-dihydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10568707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-1,4-dihydronaphthalene | |
CAS RN |
36230-47-4 | |
Record name | 5-Methoxy-1,4-dihydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10568707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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